molecular formula C10H12ClNO2 B11731020 1-[2-(3-Chlorophenyl)-1,3-dioxolan-2-yl]methanamine

1-[2-(3-Chlorophenyl)-1,3-dioxolan-2-yl]methanamine

Cat. No.: B11731020
M. Wt: 213.66 g/mol
InChI Key: OCYAPVFOGNSDCA-UHFFFAOYSA-N
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Description

1-[2-(3-Chlorophenyl)-1,3-dioxolan-2-yl]methanamine is an organic compound characterized by the presence of a chlorophenyl group attached to a dioxolane ring, which is further connected to a methanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(3-Chlorophenyl)-1,3-dioxolan-2-yl]methanamine typically involves the reaction of 3-chlorobenzaldehyde with ethylene glycol in the presence of an acid catalyst to form the dioxolane ring. This intermediate is then reacted with methanamine under controlled conditions to yield the final product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography may also be employed.

Chemical Reactions Analysis

Types of Reactions: 1-[2-(3-Chlorophenyl)-1,3-dioxolan-2-yl]methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenyl group, using reagents like sodium hydroxide or ammonia.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

1-[2-(3-Chlorophenyl)-1,3-dioxolan-2-yl]methanamine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[2-(3-Chlorophenyl)-1,3-dioxolan-2-yl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

  • 1-(3-Chlorophenyl)methanamine
  • 2-(3-Chlorophenyl)cyclopropylmethanamine
  • 3-Chlorophenylmethanamine

Comparison: 1-[2-(3-Chlorophenyl)-1,3-dioxolan-2-yl]methanamine is unique due to the presence of the dioxolane ring, which imparts specific chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H12ClNO2

Molecular Weight

213.66 g/mol

IUPAC Name

[2-(3-chlorophenyl)-1,3-dioxolan-2-yl]methanamine

InChI

InChI=1S/C10H12ClNO2/c11-9-3-1-2-8(6-9)10(7-12)13-4-5-14-10/h1-3,6H,4-5,7,12H2

InChI Key

OCYAPVFOGNSDCA-UHFFFAOYSA-N

Canonical SMILES

C1COC(O1)(CN)C2=CC(=CC=C2)Cl

Origin of Product

United States

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